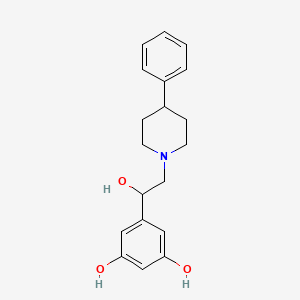
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenediol core with a hydroxyethyl group and a phenylpiperidinyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the 4-phenyl-1-piperidinyl intermediate through a reaction between phenylmagnesium bromide and piperidine.
Attachment of the Hydroxyethyl Group: The next step involves the addition of a hydroxyethyl group to the piperidinyl intermediate using ethylene oxide under basic conditions.
Coupling with Benzenediol: Finally, the hydroxyethyl-piperidinyl intermediate is coupled with 1,3-benzenediol through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Shares the piperidine core but lacks the hydroxyethyl and benzenediol groups.
1,3-Benzenediol: Contains the benzenediol core but lacks the piperidinyl and hydroxyethyl substituents.
Uniqueness
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and piperidinyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
74068-43-2 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(4-phenylpiperidin-1-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H23NO3/c21-17-10-16(11-18(22)12-17)19(23)13-20-8-6-15(7-9-20)14-4-2-1-3-5-14/h1-5,10-12,15,19,21-23H,6-9,13H2 |
InChI Key |
YJBXEDXZRSSLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(C3=CC(=CC(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















